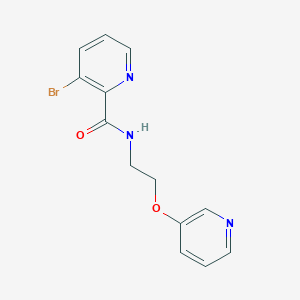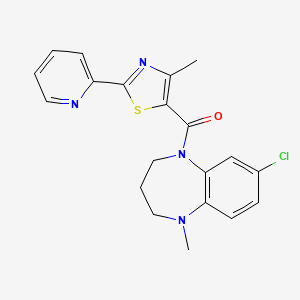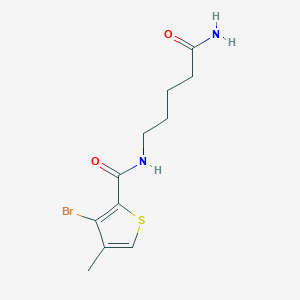
3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
The synthesis of 3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide typically involves the reaction of 3-bromopyridine-2-carboxylic acid with 2-(pyridin-3-yloxy)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions are generally mild, and the product is obtained in good yield .
Chemical Reactions Analysis
3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of different reduced products.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide can be compared with other pyridine derivatives such as:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-N-(2-pyridin-3-yloxyethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c14-11-4-2-6-16-12(11)13(18)17-7-8-19-10-3-1-5-15-9-10/h1-6,9H,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLIZTMXSLAXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCNC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B6622506.png)
![[4-(2,3-Difluorophenyl)piperidin-1-yl]-(4-hydroxycyclohexyl)methanone](/img/structure/B6622511.png)
![5-[[(3-Fluoropyridin-4-yl)amino]methyl]thiophene-3-carbonitrile](/img/structure/B6622513.png)
![3-chloro-2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-4-amine](/img/structure/B6622527.png)
![N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B6622533.png)



![N-[3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3-benzothiazol-5-amine](/img/structure/B6622564.png)
![3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide](/img/structure/B6622573.png)
![3-bromo-N-methyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6622578.png)
![N-[[5-(2-bromophenyl)-1,3-oxazol-2-yl]methyl]-2-(ethoxymethyl)aniline](/img/structure/B6622584.png)
![N-[(3-acetamido-4-methoxyphenyl)methyl]-2-chloro-4-methylbenzamide](/img/structure/B6622591.png)
![3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide](/img/structure/B6622598.png)
